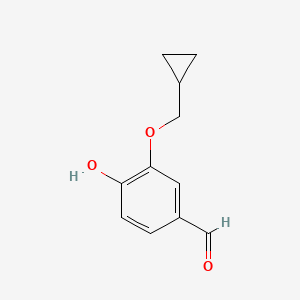

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAZVBDTWHMFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744798 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25934-52-5 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of process control, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde stands as a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding its spectroscopic signature is therefore of paramount importance for researchers and chemists in pharmaceutical process development and quality control.

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While a comprehensive, publicly available spectral database for this specific, non-commercial intermediate is elusive, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation to provide a robust and reliable analytical profile. Every piece of data herein is presented with a clear rationale, grounding our predictions in established chemical principles and validated data from related molecules.

Molecular Structure and Analytical Context

The structural features of this compound—a 1,2,4-trisubstituted benzene ring bearing an aldehyde, a hydroxyl group, and a cyclopropylmethoxy ether—give rise to a distinct and interpretable spectroscopic fingerprint. The following sections will deconstruct this fingerprint methodically.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution. The analysis is presented based on spectra hypothetically acquired in a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is defined by the chemical environment of each proton. We can predict the spectrum by analyzing the distinct proton groups in the molecule.

-

Aldehydic Proton (-CHO): This is the most deshielded proton, appearing as a sharp singlet far downfield, typically in the range of δ 9.8-10.0 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For comparison, the aldehyde proton of 4-hydroxybenzaldehyde appears at δ 9.82 ppm[3].

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will present as a characteristic three-spin system.

-

H-2: This proton is ortho to the aldehyde group and will appear as a doublet. It is expected around δ 7.40-7.45 ppm .

-

H-6: This proton is ortho to the cyclopropylmethoxy group and meta to the aldehyde. It will appear as a doublet of doublets and is expected around δ 7.30-7.35 ppm .

-

H-5: This proton is ortho to the hydroxyl group and meta to the aldehyde, appearing as a doublet around δ 6.95-7.05 ppm . The spectrum of 4-hydroxybenzaldehyde shows aromatic protons at δ 7.80 and δ 6.96 ppm[3][4].

-

-

Phenolic Proton (-OH): This proton's chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet, likely in the range of δ 5.5-6.5 ppm in CDCl₃, or higher in DMSO-d₆.

-

Cyclopropylmethoxy Group (-O-CH₂-cyclopropyl):

-

Methylene Protons (-O-CH₂-): These protons are adjacent to the aromatic ring's oxygen and will appear as a doublet, due to coupling with the cyclopropyl methine proton, around δ 3.90-4.00 ppm .

-

Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the methylene group will be a multiplet around δ 1.20-1.30 ppm .

-

Methylene Protons (cyclopropyl -CH₂-): The four protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.30-0.70 ppm .

-

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic (H-2) | 7.40 - 7.45 | Doublet (d) |

| Aromatic (H-6) | 7.30 - 7.35 | Doublet of Doublets (dd) |

| Aromatic (H-5) | 6.95 - 7.05 | Doublet (d) |

| Phenolic (OH) | 5.5 - 6.5 (variable) | Broad Singlet (br s) |

| Methylene (O-CH₂) | 3.90 - 4.00 | Doublet (d) |

| Cyclopropyl Methine (CH) | 1.20 - 1.30 | Multiplet (m) |

| Cyclopropyl Methylene (CH₂) | 0.30 - 0.70 | Multiplet (m) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 192 | Characteristic for aromatic aldehydes. 4-hydroxybenzaldehyde shows this carbon at 191.26 ppm[3]. |

| Aromatic (C-4, C-OH) | 150 - 152 | Carbon attached to the electron-donating hydroxyl group. |

| Aromatic (C-3, C-O-CH₂) | 148 - 150 | Carbon attached to the ether oxygen. |

| Aromatic (C-1, C-CHO) | 129 - 131 | Quaternary carbon attached to the aldehyde. |

| Aromatic (C-6) | 125 - 127 | Aromatic CH carbon. |

| Aromatic (C-2) | 115 - 117 | Aromatic CH carbon. |

| Aromatic (C-5) | 110 - 112 | Aromatic CH carbon. |

| Methylene (O-CH₂) | 73 - 75 | Aliphatic carbon attached to oxygen. |

| Cyclopropyl Methine (CH) | 10 - 12 | Highly strained ring carbon. |

| Cyclopropyl Methylene (CH₂) | 3 - 5 | Highly strained ring carbons, shifted significantly upfield. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum is a direct representation of the vibrational modes of the chemical bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500 - 3200 | O-H Stretch (broad) | Phenolic -OH | A broad, strong absorption indicative of the hydrogen-bonded hydroxyl group. The IR spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a characteristic O-H stretch around 3540 cm⁻¹[5]. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to weak absorptions characteristic of sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Absorptions from the cyclopropylmethoxy group. |

| 2850 - 2800 & 2750-2700 | C-H Stretch | Aldehydic C-H | Two characteristic, medium-intensity bands (Fermi doublets) are a hallmark of the aldehyde C-H stretch. |

| 1700 - 1680 | C=O Stretch | Aldehydic C=O | A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. 4-hydroxy-3-methoxybenzaldehyde shows a strong C=O band at 1696 cm⁻¹[5]. |

| 1600 - 1580 & 1500 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity, characteristic of the benzene ring. |

| 1270 - 1200 & 1050 - 1000 | C-O Stretch | Aryl Ether | Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the cyclopropylmethoxy group. |

Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

A robust and straightforward method for obtaining an IR spectrum of this solid compound would be via ATR-FTIR.

-

Sample Preparation: A small, pure sample of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the final IR spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrumental interferences.

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural insights. The molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol [6][7][8].

Expected Fragmentation Pattern (Electron Ionization - EI)

In a typical EI-MS experiment, we would expect to see the following key ions:

-

Molecular Ion (M⁺): A peak at m/z 192 , corresponding to the intact molecule with one electron removed. Its intensity may be moderate to strong.

-

[M-H]⁺ Ion: A peak at m/z 191 , resulting from the loss of the aldehydic hydrogen radical. This is often a prominent peak in the mass spectra of aromatic aldehydes. The mass spectrum of 4-hydroxybenzaldehyde shows a very strong peak at m/z 121 ([M-H]⁺)[3].

-

[M-CHO]⁺ Ion: A peak at m/z 163 , from the loss of the formyl radical (•CHO).

-

Loss of Cyclopropylmethyl Radical: A significant fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical (•C₄H₇), resulting in a fragment at m/z 137 .

-

Formation of the Cyclopropylmethyl Cation: A peak at m/z 55 corresponding to the [C₄H₇]⁺ cation is highly probable and could be a base peak.

References

- 1. jocpr.com [jocpr.com]

- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Unassuming Architect of a Leading Anti-Inflammatory Agent

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical chemistry, the value of a molecule is often defined by the therapeutic potential it unlocks. This compound (CAS No. 25934-52-5) stands as a prime example of such a critical molecular scaffold. While not a therapeutic agent itself, it is an indispensable advanced intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Roflumilast is an approved oral medication for treating severe chronic obstructive pulmonary disease (COPD), a progressive and debilitating lung disease.[1][4] The unique cyclopropylmethoxy group of this intermediate is a key structural feature that contributes to the high potency and selectivity of the final active pharmaceutical ingredient (API).[1] Understanding the synthesis, properties, and handling of this intermediate is therefore of paramount importance for chemists and researchers involved in the development of PDE4 inhibitors and other related therapeutic agents.[5][6] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and its pivotal role in the mechanism of PDE4 inhibition.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction monitoring techniques.

| Property | Value | Source(s) |

| CAS Number | 25934-52-5 | [7][8] |

| Molecular Formula | C₁₁H₁₂O₃ | [7][8] |

| Molecular Weight | 192.21 g/mol | [7][8] |

| IUPAC Name | This compound | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥95-99% (by HPLC) | [9][10] |

| Storage | 2-8°C Refrigerator, protected from light and moisture | [7] |

| InChI Key | MLAZVBDTWHMFRL-UHFFFAOYSA-N |

Synthesis and Purification: A Strategic Alkylation

The most common and industrially relevant synthesis of this compound involves the selective O-alkylation of a dihydroxybenzaldehyde precursor. The causality behind this strategy is to introduce the crucial cyclopropylmethoxy group onto the catechol ring system.

Core Reaction: Williamson Ether Synthesis

The synthesis typically employs a variation of the Williamson ether synthesis. The starting material is often 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The key challenge is the regioselective alkylation of the hydroxyl group at the C3 position while leaving the C4 hydroxyl group free. This is often achieved through careful control of reaction conditions and the stoichiometry of the reagents.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized.

Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (approx. 1.1 to 1.5 equivalents). Rationale: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl groups, creating phenoxide ions which are potent nucleophiles. Using a slight excess ensures efficient deprotonation.

-

Alkylation: While stirring the suspension, add cyclopropylmethyl bromide (approx. 1.0 to 1.2 equivalents) dropwise at room temperature. Rationale: The nucleophilic phenoxide attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide and forming the ether linkage. Careful, slow addition helps to control the reaction exotherm and minimize side reactions.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x). Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts and DMF.

-

Washing: Combine the organic layers and wash with water and then with brine. Rationale: Washing removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure this compound.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Mechanism of Action: The Role in PDE4 Inhibition

This compound is not biologically active itself but is a critical precursor to PDE4 inhibitors like Roflumilast.[1] Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial pro-inflammatory role in cells.[12][13]

The cAMP Pathway:

-

cAMP Production: Signaling molecules (like hormones) activate G-protein coupled receptors, leading to the activation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).

-

cAMP Degradation: PDE4 specifically hydrolyzes cAMP into the inactive AMP.[13] This action terminates the downstream signaling of cAMP.

-

Inflammatory Response: In inflammatory cells (like neutrophils and macrophages), low levels of cAMP are associated with the release of pro-inflammatory mediators such as TNF-α, leukotrienes, and interleukins.

-

PDE4 Inhibition: Roflumilast, synthesized from our title compound, inhibits PDE4. This inhibition prevents the breakdown of cAMP.[1]

-

Anti-Inflammatory Effect: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key proteins involved in the inflammatory response, ultimately leading to a reduction in inflammation.[4][13]

PDE4 Signaling Pathway Diagram

Caption: Inhibition of PDE4 by Roflumilast increases cAMP levels.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical quality control step. A combination of spectroscopic and chromatographic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals would include aromatic protons on the benzaldehyde ring, the aldehyde proton (~9.8 ppm), a singlet for the phenolic hydroxyl group, and characteristic multiplets for the cyclopropyl and methylene protons of the ether group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₁H₁₂O₃ (m/z ≈ 192.21).[7]

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expected peaks would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a sharp C=O stretch for the aldehyde (~1680 cm⁻¹), and C-O stretches for the ether linkage.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving results greater than 99%.[9]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The toxicological properties of this specific intermediate have not been fully investigated.[14] Therefore, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator designated for chemicals.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information before handling.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of powerful anti-inflammatory drugs. Its synthesis, while based on classic organic reactions, requires careful control to achieve the desired regioselectivity and purity. For researchers in drug discovery, a firm grasp of the properties and protocols associated with this key building block is essential for the efficient development of next-generation PDE4 inhibitors and the advancement of treatments for inflammatory diseases like COPD.

References

- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cphi-online.com [cphi-online.com]

- 10. Quinones and Derivatives | CymitQuimica [cymitquimica.com]

- 11. jocpr.com [jocpr.com]

- 12. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. keyorganics.net [keyorganics.net]

- 15. dir.ca.gov [dir.ca.gov]

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from protocatechuic aldehyde

An In-depth Technical Guide for the Regioselective Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from the readily available starting material, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The core challenge in this synthesis—achieving regioselective alkylation of a catechol system—is addressed through a robust three-step sequence involving selective protection, Williamson ether synthesis, and catalytic deprotection. This document elucidates the chemical principles underpinning each step, offering detailed, self-validating protocols suitable for implementation in research and process development laboratories.

Strategic Overview: Overcoming the Regioselectivity Challenge

The synthesis of this compound from protocatechuic aldehyde presents a classic challenge in organic chemistry: the selective functionalization of one of two similar phenolic hydroxyl groups. Direct alkylation of protocatechuic aldehyde with a cyclopropylmethyl halide is inefficient, typically yielding a mixture of 3-O-alkylated, 4-O-alkylated, and 3,4-O-dialkylated products.

The Causality of Non-Selectivity: The hydroxyl group at the C4 position is para to the electron-withdrawing aldehyde group, rendering it more acidic (lower pKa) than the meta-positioned C3 hydroxyl. Consequently, in the presence of a base, the C4 hydroxyl is preferentially deprotonated, making it the more nucleophilic site. Direct alkylation, therefore, favors the formation of the undesired 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde isomer[1].

To circumvent this inherent reactivity pattern, a protection-alkylation-deprotection strategy is employed. This approach ensures unambiguous regiocontrol by temporarily masking the more reactive C4 hydroxyl, directing the critical cyclopropylmethylation to the C3 position.

The selected three-step pathway is as follows:

-

Selective Protection: The C4 hydroxyl of protocatechuic aldehyde is selectively protected as a benzyl ether. The benzyl group is chosen for its stability under the basic conditions of the subsequent step and its susceptibility to clean removal via catalytic hydrogenolysis—a method that preserves the integrity of the target molecule[2][3][4].

-

Williamson Ether Synthesis: The remaining free C3 hydroxyl of the protected intermediate is alkylated with cyclopropylmethyl bromide. This is a classic SN2 reaction, forming the desired C-O-C linkage[5][6][7].

-

Selective Deprotection: The benzyl protecting group is removed from the C4 position via catalytic hydrogenolysis to yield the final, high-purity product.

Caption: High-level overview of the three-step synthetic strategy.

Part 1: Selective Protection of the C4-Hydroxyl Group

Principle: This step leverages the differential acidity of the two hydroxyl groups. By using a mild base and a controlled stoichiometry of benzyl halide, we can achieve selective benzylation at the more acidic C4 position. Sodium bicarbonate is a suitable base as it is strong enough to deprotonate the more acidic phenol without significantly affecting the less acidic one, thus minimizing dialkylation[8].

Experimental Protocol: Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add protocatechuic aldehyde (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5 mL per 1.0 mmol of aldehyde). Stir until the solid is fully dissolved.

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq), followed by benzyl chloride (BnCl, 1.1 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq). The iodide facilitates the reaction via the Finkelstein reaction, converting benzyl chloride in situ to the more reactive benzyl iodide.

-

Reaction Execution: Heat the mixture to 40-50°C and stir for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 10% aqueous HCl and extract with ethyl acetate (3 x volume of DMF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-benzyloxy-3-hydroxybenzaldehyde as a solid[8][9][10].

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Protocatechuic Aldehyde | 138.12 | 1.0 | Starting Material |

| Benzyl Chloride | 126.58 | 1.1 | Protecting Group Source |

| Sodium Bicarbonate | 84.01 | 1.5 | Base |

| Sodium Iodide | 149.89 | 0.1 | Catalyst |

| DMF | 73.09 | - | Solvent |

Part 2: Williamson Ether Synthesis of the C3-Hydroxyl Group

Principle: With the C4 position securely protected, the C3 hydroxyl is now the sole site for alkylation. The Williamson ether synthesis proceeds via an SN2 mechanism where the alkoxide, formed by deprotonating the C3-OH with a suitable base, acts as a nucleophile attacking the primary carbon of cyclopropylmethyl bromide[5][6][11]. Potassium carbonate is an effective base for this transformation, and acetone is a common solvent[12].

Experimental Protocol: Synthesis of 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde

-

Reaction Setup: In a dry round-bottom flask, dissolve the 4-benzyloxy-3-hydroxybenzaldehyde (1.0 eq) from the previous step in acetone (approx. 10 mL per 1.0 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by cyclopropylmethyl bromide (1.2 eq).

-

Reaction Execution: Heat the suspension to reflux (approx. 56°C) and maintain for 12-18 hours, monitoring by TLC. The reaction is typically complete when the starting material spot is no longer visible.

-

Work-up: Cool the reaction mixture and filter off the inorganic solids. Wash the solids with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure diether product.

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-Benzyloxy-3-hydroxybenzaldehyde | 228.24 | 1.0 | Substrate |

| Cyclopropylmethyl Bromide | 135.02 | 1.2 | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | Base |

| Acetone | 58.08 | - | Solvent |

Part 3: Selective Deprotection to Yield the Final Product

Principle: The final step is the selective cleavage of the benzyl ether in the presence of the cyclopropylmethyl ether. Catalytic hydrogenolysis is the method of choice for this transformation. In this reaction, hydrogen gas, activated by a palladium on carbon (Pd/C) catalyst, cleaves the C-O bond of the benzyl ether. This process is highly selective because the benzylic C-O bond is susceptible to hydrogenolysis, while the alkyl C-O bond of the desired ether is stable under these conditions[2][3].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-benzyloxy-3-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound[13][14][15].

Reagent and Characterization Summary:

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde | 282.34 | 1.0 | Substrate |

| 10% Palladium on Carbon | - | 5-10% w/w | Catalyst |

| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent |

| Ethanol / Ethyl Acetate | - | - | Solvent |

| Final Product | 192.21 | - | This compound |

Final Product Characterization Data:

| Property | Value |

| CAS Number | 25934-52-5[13][14][15][16] |

| Molecular Formula | C₁₁H₁₂O₃[13][14][15] |

| Appearance | Off-white to light yellow solid |

| Purity (Typical) | >98% (HPLC)[17] |

Comprehensive Synthesis Workflow

The following diagram provides a detailed visual representation of the entire synthetic pathway, including all reagents and intermediate structures.

Caption: Detailed workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound is effectively and regioselectively achieved from protocatechuic aldehyde via a three-step protection-alkylation-deprotection sequence. This methodology provides a reliable and scalable route, addressing the inherent challenge of catechol chemistry. The protocols described herein are robust and utilize standard laboratory techniques, making this guide a valuable resource for researchers and process chemists in the pharmaceutical industry.

References

- 1. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]

- 9. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jocpr.com [jocpr.com]

- 13. watson-int.com [watson-int.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]

- 16. This compound | 25934-52-5 [sigmaaldrich.com]

- 17. cphi-online.com [cphi-online.com]

The Rising Therapeutic Potential of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Derivatives: A Technical Guide

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the benzaldehyde scaffold has long been a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Among these, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde has emerged as a particularly interesting starting point for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, offering a roadmap for researchers and drug development professionals.

I. The Core Moiety: Synthesis and Derivatization Potential

The parent compound, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its synthesis typically involves the reaction of a 3-halo-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base.[5] This core structure offers several avenues for chemical modification, allowing for the creation of a diverse library of derivatives. The aldehyde functional group is particularly amenable to the formation of Schiff bases, hydrazones, and other related compounds, which have been shown to possess significant biological activities.[1][3][6]

General Synthetic Workflow for Derivatization

The following diagram illustrates a generalized workflow for the synthesis of various derivatives from the this compound core.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds are paramount to the discovery of novel therapeutics. Benzaldehyde derivatives, in particular, serve as versatile building blocks, offering a reactive aldehyde functionality and an aromatic ring amenable to a wide array of substitutions. This guide focuses on a compound of significant interest: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. While primarily recognized as a crucial intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, this molecule possesses structural features that warrant a deeper, more focused investigation. This document provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of anti-inflammatory therapeutics.

Molecular Identification and Chemical Properties

At its core, this compound is a disubstituted benzaldehyde. The presence of a cyclopropylmethoxy group at the 3-position and a hydroxyl group at the 4-position bestows upon it a unique combination of steric and electronic properties that are instrumental in its synthetic utility.

Chemical Structure and Identifiers

The fundamental chemical identifiers for this compound are crucial for its unambiguous identification in research and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25934-52-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][4] |

| Molecular Weight | 192.21 g/mol | [2][4] |

| InChI Key | MLAZVBDTWHMFRL-UHFFFAOYSA-N | [1][4] |

| SMILES | O=Cc1cc(OCC2CC2)c(O)cc1 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Notes |

| Appearance | Off-white to light yellow solid | Based on typical observations for similar benzaldehyde derivatives. |

| Purity | Typically >95% | As per commercial suppliers[4]. |

| Storage | Store at room temperature, protected from light and moisture. | Recommended for maintaining chemical stability. |

The Strategic Importance in Roflumilast Synthesis

The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor to Roflumilast, a selective PDE4 inhibitor indicated for the treatment of chronic obstructive pulmonary disease (COPD).

The Roflumilast Connection: A Mechanistic Overview

Roflumilast exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in inflammatory cells, Roflumilast mitigates the inflammatory processes characteristic of COPD. The cyclopropylmethoxy and difluoromethoxy moieties of Roflumilast are critical for its potency and selectivity, and the synthesis of this complex benzamide relies on the foundational structure provided by this compound.

Synthesis and Manufacturing

The synthesis of this compound is a critical multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway

A common synthetic route starts from 3,4-dihydroxybenzaldehyde, which undergoes selective etherification. The phenolic hydroxyl group at the 3-position is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. While a comprehensive set of publicly available experimental spectra for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), aromatic protons (in the range of 6.9-7.5 ppm), the methylene protons of the cyclopropylmethoxy group (a doublet around 3.9 ppm), the methine proton of the cyclopropyl ring (a multiplet around 1.2 ppm), and the methylene protons of the cyclopropyl ring (multiplets between 0.3 and 0.6 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at approximately 191 ppm. Aromatic carbons would appear in the 110-155 ppm region. The methylene carbon of the ether linkage is expected around 74 ppm, while the cyclopropyl carbons would be found in the upfield region (methine around 10 ppm and methylene carbons around 3 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. C-H stretching vibrations for the aromatic and cyclopropyl groups would be observed around 3100-2850 cm⁻¹, and C-O stretching for the ether linkage would appear in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 192, corresponding to the molecular weight of the compound. Fragmentation patterns would include the loss of the cyclopropylmethyl group and the formyl group.

Beyond an Intermediate: Exploring Further Applications

While its role in Roflumilast synthesis is well-established, the unique structural features of this compound suggest potential for its application in the development of other novel bioactive molecules. The cyclopropyl group is a known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The phenolic hydroxyl and aldehyde functionalities provide reactive handles for the synthesis of a diverse library of derivatives.

The benzaldehyde scaffold itself is a component of many natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of the cyclopropylmethoxy group could modulate these activities, leading to the discovery of new therapeutic agents. Further research into the biological properties of this compound and its derivatives is a promising avenue for drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound stands as a testament to the pivotal role of well-designed intermediates in the synthesis of complex and impactful pharmaceuticals. Its unique structural amalgamation of a reactive aldehyde, a phenolic hydroxyl group, and a cyclopropylmethoxy moiety makes it an indispensable component in the manufacturing of Roflumilast. Beyond this established application, its potential as a scaffold for the discovery of new bioactive compounds remains an exciting prospect for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is fundamental for its effective utilization in both current and future research and development endeavors.

References

An In-depth Technical Guide to the Solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the theoretical underpinnings of solubility, detail robust experimental methodologies for its determination, and discuss the practical implications for drug development. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to make informed decisions in solvent selection for reaction chemistry, crystallization, and formulation design.

Introduction

Chemical Identity of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] It is structurally characterized by a benzaldehyde core substituted with a hydroxyl group at the C4 position and a cyclopropylmethoxy group at the C3 position.

Key Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₂O₃[2]

-

Appearance: Typically a solid at room temperature.

-

Structural Features: The molecule possesses both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl, ether, and aldehyde oxygens) sites, as well as a nonpolar cyclopropyl and aromatic moiety. This amphiphilic nature dictates its complex solubility behavior.

This compound serves as a vital building block, notably as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast.[2][3] Understanding its solubility is therefore paramount for optimizing synthetic yields, ensuring purity, and developing effective drug formulations.

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a measure of the maximum amount of a substance (solute) that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. In the context of pharmaceutical development, this parameter is not merely an academic value; it has profound practical consequences:

-

Synthesis and Purification: The choice of solvent is critical for controlling reaction rates, yields, and the formation of impurities. Subsequent purification steps, such as crystallization, are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: For a drug to be effective, it must first be formulated into a stable dosage form (e.g., tablet, capsule, injectable solution). The solubility of the API in various excipients and solvent systems is a primary determinant of the formulation strategy and its ultimate bioavailability.

-

Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption in the gastrointestinal tract, thereby compromising therapeutic efficacy.

This guide will delve into the specific solubility characteristics of this compound, providing the necessary framework for its effective utilization in research and development.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by a complex interplay of intermolecular forces and thermodynamics. A predictive understanding of these principles is essential for rational solvent selection.

"Like Dissolves Like": A Foundational Concept

The adage "like dissolves like" provides a useful qualitative framework for predicting solubility.[4][5][6] It suggests that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Solvents (e.g., water, ethanol, methanol) are effective at dissolving polar and ionic solutes. They possess dipoles and can engage in hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes. They primarily interact through weaker van der Waals or dispersion forces.

This compound has both polar (hydroxyl, aldehyde, ether) and nonpolar (aromatic ring, cyclopropyl group) regions. Therefore, its solubility is expected to be highest in solvents of intermediate polarity or in those that can engage in specific interactions like hydrogen bonding.

Hansen Solubility Parameters (HSP) for Quantitative Prediction

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more quantitative approach.[7][8] The HSP model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[9] The fundamental principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[7][8] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within a defined "interaction radius" (R₀) for the solute, dissolution is favorable.[9] This tool is invaluable for rationally selecting solvents or designing solvent blends to achieve optimal solubility.[8]

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The two primary types of solubility measured are thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they represent different states of a system and are relevant at different stages of drug development.[10][11][12]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[11][13] It is a true measure of a saturated solution and is critical for formulation and biopharmaceutical classification. The determination process is slower, often requiring incubation for 24 hours or more to ensure equilibrium is reached.[14]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[10][13] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated or metastable state.[10][11] Kinetic solubility is often used in high-throughput screening during early drug discovery due to its speed and lower compound requirement.[14]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration (e.g., using a 0.45 µm PTFE syringe filter). Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the solute in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve is generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and there are no interfering substances. A calibration curve is also required.

-

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Experimental Workflow for Equilibrium Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on the solubility of its structural analog, 4-hydroxybenzaldehyde, and general chemical principles. The presence of the cyclopropylmethoxy group will increase the lipophilicity compared to 4-hydroxybenzaldehyde, shifting its solubility profile.

Inferred Solubility in Common Organic Solvents

The solubility of 4-hydroxybenzaldehyde provides a useful baseline. It is slightly soluble in water but readily soluble in polar organic solvents like ethanol, ether, and acetone.[15][16][17]

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solute can hydrogen bond with the solvent. The solvent's polarity effectively solvates the polar regions of the molecule. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for effective solvation of the polar functional groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether group provides some polarity, but overall these solvents are less polar than alcohols or ketones. The lipophilic character of the solute will favor dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. Solubility will be driven by the solvation of the nonpolar regions of the molecule. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar solvents that will interact favorably with the aromatic ring but are poor at solvating the polar hydroxyl and aldehyde groups. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Highly nonpolar solvents that cannot effectively overcome the solute-solute interactions (crystal lattice energy) of the polar functional groups. |

This predicted profile highlights the importance of matching solvent polarity and hydrogen bonding capability to the solute's structure.

Conceptual Model of Solute-Solvent Interactions

Caption: "Like Dissolves Like" Interaction Model.

Practical Applications in Drug Development

Solvent Selection for Synthesis and Crystallization

-

Reaction Medium: For reactions involving this compound, a solvent that fully dissolves the reactants at the desired reaction temperature is essential. Based on the predicted profile, polar aprotic solvents like acetonitrile or ketones may be suitable candidates, as they can dissolve the compound without interfering with common reaction pathways.

-

Crystallization: The ideal crystallization solvent (or solvent/anti-solvent system) is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential allows for high recovery of pure crystalline material upon cooling. A common strategy involves dissolving the crude product in a "good" solvent (e.g., hot ethanol or acetone) and then slowly adding a "poor" or "anti-solvent" (e.g., water or hexane) to induce precipitation.

Implications for Formulation

For oral dosage forms, the aqueous solubility of an API is a key factor. Given the structure of this compound and its analogs, it is likely to have low aqueous solubility. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, presenting challenges for oral absorption. Formulation strategies to overcome this might include:

-

Amorphous solid dispersions

-

Lipid-based formulations

-

Particle size reduction (micronization or nanocrystals)

Early knowledge of its solubility in organic solvents is crucial for developing these advanced formulations.

Safety, Handling, and Disposal

Working with this compound and organic solvents requires strict adherence to safety protocols.

-

Compound Handling: As a benzaldehyde derivative, this compound should be handled with care.[18][19] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[18][20] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][21] All handling should be performed in a well-ventilated area or a chemical fume hood.[18][22]

-

Solvent Safety: Organic solvents present various hazards, including flammability, toxicity, and volatility. Always consult the Safety Data Sheet (SDS) for each solvent before use.[20] Store flammable solvents in appropriate safety cabinets and away from ignition sources.[20][21]

-

Waste Disposal: Chemical waste must be disposed of according to institutional and local regulations. Do not pour organic solvents down the drain.[21] Collect all waste containing the solute and solvents in properly labeled hazardous waste containers.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its successful application in pharmaceutical research and development. A thorough understanding of the theoretical principles of dissolution, combined with precise experimental measurement, allows scientists to rationally select solvents for synthesis, purification, and formulation. While quantitative data for this specific molecule remains sparse in public literature, its structural characteristics allow for reliable predictions of its behavior in various organic solvents. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively manage and exploit the solubility characteristics of this important chemical intermediate.

References

- 1. This compound | 25934-52-5 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 25934-52-5|this compound|BLD Pharm [bldpharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. kinampark.com [kinampark.com]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. | Semantic Scholar [semanticscholar.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Benzaldehyde Safety Guide [blog.ariadne-hces.com]

- 20. home.miracosta.edu [home.miracosta.edu]

- 21. technopharmchem.com [technopharmchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Crystal Structure Analysis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), understanding the solid-state structure is paramount for formulation, stability, and intellectual property. This guide provides an in-depth, technically-focused protocol for the complete crystal structure analysis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds like Roflumilast[1][2].

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offering a self-validating framework for the synthesis, crystallization, data collection, and structural refinement of the title compound. We will explore the causality linking molecular interactions to the macroscopic crystal lattice, providing a comprehensive roadmap for researchers in chemical crystallography and drug development.

Introduction: The 'Why' Behind the Structure

Chemical Significance

This compound (Molecular Formula: C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a substituted benzaldehyde derivative[2][3][4]. Its structural motifs—a pharmacologically significant benzaldehyde core, a flexible cyclopropylmethoxy group, and a hydrogen-bonding phenol—make its solid-state behavior particularly relevant. These features are instrumental in its role as a building block for more complex molecules, where steric and electronic properties dictate reaction outcomes and final product conformation[1][5].

The Imperative of Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the atomic structure of a crystalline material[6][7][8]. An unambiguous crystal structure provides invaluable data, including:

-

Absolute Confirmation of Molecular Identity: Verifies the chemical connectivity and stereochemistry.

-

Conformational Analysis: Reveals the molecule's preferred shape in the solid state.

-

Intermolecular Interactions: Maps the non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing[9][10][11].

-

Polymorph Identification: Distinguishes between different crystalline forms of the same compound, which can have drastically different properties.

This knowledge is foundational in drug development for predicting stability, solubility, and bioavailability.

Synthesis and Spectroscopic Confirmation

Synthetic Rationale and Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This pathway is chosen for its reliability and high yield. The reaction involves the nucleophilic substitution of a halide on a suitably protected dihydroxybenzaldehyde derivative by the cyclopropylmethoxide anion. A common precursor is 3-halogeno-4-hydroxybenzaldehyde, which is reacted with cyclopropylmethanol in the presence of a base[1]. While various synthetic routes exist for related compounds[12][13][14], this method offers good selectivity for the desired product.

Experimental Protocol: Synthesis

-

Step 1: Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

-

Step 2: Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution.

-

Step 3: Nucleophile Addition: Add cyclopropylmethanol (1.5 eq) to the stirring suspension.

-

Step 4: Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Step 5: Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3x).

-

Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure compound.

Spectroscopic Data Summary

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton (~9.8 ppm), the phenolic hydroxyl proton, the methylene protons of the cyclopropylmethoxy group, and the cyclopropyl ring protons. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (including quaternary carbons attached to oxygen), and the aliphatic carbons of the cyclopropylmethoxy group. |

| FT-IR (ATR) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretch for the aldehyde (~1680 cm⁻¹), and C-O stretching. |

| Mass Spec (ESI) | A prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 192.21 g/mol . |

The Art and Science of Single-Crystal Growth

Growing diffraction-quality crystals is often the most challenging step[7]. The goal is to produce a single crystal, free of defects, typically 0.1-0.4 mm in its largest dimensions[6][15].

Rationale for Crystallization Strategy

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and aldehyde oxygens) suggests that solvents capable of hydrogen bonding could be effective. The slow evaporation method is selected as the primary technique due to its simplicity and high success rate for organic molecules[15][16][17][18]. It allows the solution to slowly reach supersaturation, promoting the growth of a few large, well-ordered crystals rather than many small ones[15].

Protocol: Slow Evaporation Method

-

Step 1: Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and binary mixtures). The ideal solvent is one in which the compound is moderately soluble[19].

-

Step 2: Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent system (e.g., ethanol/water) at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean crystallization vessel (a small vial or test tube is ideal)[16].

-

Step 3: Controlled Evaporation: Cover the vessel with parafilm and pierce it with 1-3 small holes using a needle[15][17]. This controls the rate of solvent evaporation. A slower rate is generally better[15].

-

Step 4: Incubation: Place the vessel in a vibration-free location and leave it undisturbed[16][18]. Monitor periodically over several days to weeks for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section outlines the workflow for determining the crystal structure from a suitable single crystal.

Overall Experimental Workflow

Caption: Workflow from crystal selection to final structure report.

Protocol: Data Collection

-

Step 1: Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a glass fiber or loop, which is then attached to a goniometer head[6][20].

-

Step 2: Data Collection: The goniometer is mounted on the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Mo or Cu source) are directed at the crystal[6][8].

-

Step 3: Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice[21].

-

Step 4: Full Data Sphere: A complete dataset is collected by rotating the crystal through a series of angles, recording the diffraction pattern at each increment[7][8]. Collection can take several hours[8].

Protocol: Structure Solution and Refinement

-

Step 1: Data Reduction: The raw diffraction images are processed. The intensities of thousands of reflections are integrated, scaled, and merged to produce a reflection file (.hkl file).

-

Step 2: Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.

-

Step 3: Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL[22][23][24]. This iterative process involves:

-

Assigning atom types and locating all non-hydrogen atoms.

-

Refining atomic positions and anisotropic displacement parameters (ADPs).

-

Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

Finalizing the refinement until convergence is reached, indicated by a stable R-factor (R1) and minimal residual electron density[24][25].

-

Crystallographic Data Summary

The final refined structure is reported in a Crystallographic Information File (CIF). Key parameters are summarized below.

| Parameter | Value | Significance |

| Empirical Formula | C₁₁H₁₂O₃ | Confirms the molecular composition. |

| Formula Weight | 192.21 | Molar mass of the asymmetric unit. |

| Crystal System | e.g., Monoclinic | The basic symmetry class of the crystal. |

| Space Group | e.g., P2₁/c | The specific symmetry operations of the unit cell. |

| a, b, c (Å) | Provide values | Unit cell dimensions. |

| α, β, γ (°) | Provide values | Unit cell angles. |

| Volume (ų) | Provide value | Volume of the unit cell. |

| Z | 4 (typical) | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of refinement quality. |

| wR2 (all data) | < 0.15 | A weighted R-factor for all data. |

| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1 for a good model. |

In-Depth Structural Analysis

The refined structure is not merely a picture but a source of rich chemical information.

Molecular Conformation

The analysis begins with the molecule itself. Key points of interest include:

-

Planarity: The benzaldehyde ring is expected to be planar.

-

Torsion Angles: The torsion angle defined by C-C-O-C of the ether linkage reveals the orientation of the cyclopropylmethoxy group relative to the aromatic ring. This conformation is a result of minimizing steric hindrance while optimizing electronic interactions.

-

Bond Lengths and Angles: These should be compared to standard values to identify any unusual strain or electronic effects.

Intermolecular Interactions: The Crystal's Blueprint

The forces holding the molecules together in the crystal lattice are critical[9][10][11]. For this molecule, the primary interaction is strong O-H···O hydrogen bonding.

-

Hydrogen Bonding Network: The phenolic hydroxyl group (donor) will form a strong hydrogen bond with an oxygen atom on a neighboring molecule. The acceptor could be the aldehyde oxygen or the ether oxygen. The precise geometry (D-H···A angle and H···A distance) determines the strength and directionality of this interaction, which dictates the primary supramolecular structure.

Caption: Diagram of a primary O-H···O=C hydrogen bond.

Supramolecular Assembly and Crystal Packing

The hydrogen bonds create specific motifs, such as chains or dimers. These primary motifs then pack together, guided by weaker interactions like C-H···O contacts or π-π stacking (if ring orientations are favorable), to build the final three-dimensional crystal lattice[26]. Analysis of the packing can reveal channels or layers that may influence the crystal's physical properties and its propensity to form solvates. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these varied intermolecular contacts[9][26].

Conclusion

This guide has detailed a comprehensive, rationale-driven approach to the crystal structure analysis of this compound. By following this workflow—from logical synthesis and meticulous crystallization to rigorous data collection and insightful analysis—researchers can obtain a definitive, publication-quality crystal structure. The resulting structural information is not an endpoint but a critical data point that informs our understanding of molecular behavior, guides further chemical synthesis, and provides the solid-state foundation necessary for advanced drug development.

References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 25934-52-5 [sigmaaldrich.com]

- 4. 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde | 25934-52-5 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

- 15. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]

- 16. Slow Evaporation Method [people.chem.umass.edu]

- 17. Growing Crystals [web.mit.edu]

- 18. depts.washington.edu [depts.washington.edu]

- 19. unifr.ch [unifr.ch]

- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 21. indianchemicalsociety.com [indianchemicalsociety.com]

- 22. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An Easy Structure - Sucrose [xray.uky.edu]

- 25. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 26. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Note & Protocol: Synthesis of Roflumilast Intermediate 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a critical intermediate in the manufacturing of Roflumilast.[1][2][3] Roflumilast is a selective phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][4] This application note details a robust and scalable protocol based on the Williamson ether synthesis, focusing on the regioselective alkylation of 3,4-dihydroxybenzaldehyde. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, discuss process optimization, and outline essential safety protocols. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Scientific Principle

The synthesis of active pharmaceutical ingredients (APIs) like Roflumilast requires efficient and high-purity production of key intermediates. This compound is one such pivotal precursor. The primary synthetic challenge lies in the selective alkylation of one of the two phenolic hydroxyl groups on the starting material, 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde).[5][6]

The method detailed herein employs the Williamson ether synthesis, a classic and reliable organic reaction for forming ethers from an organohalide and an alkoxide.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][9][10]

The core transformation involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 3,4-dihydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

-